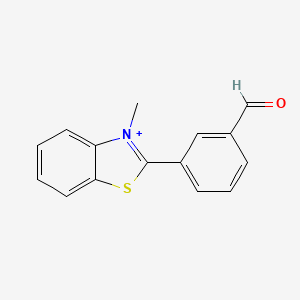![molecular formula C19H11NO3 B14225291 12-Acetylbenzo[b]acridine-6,11-dione CAS No. 830928-15-9](/img/structure/B14225291.png)
12-Acetylbenzo[b]acridine-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Acetylbenzo[b]acridine-6,11-dione: is a chemical compound with the molecular formula C₁₉H₁₁NO₃ . It belongs to the class of acridine derivatives, which are known for their broad range of biological activities and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Acetylbenzo[b]acridine-6,11-dione typically involves cyclocondensation reactions. One common method includes the reaction of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . This method has been shown to produce the compound with good yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 12-Acetylbenzo[b]acridine-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted acridine derivatives depending on the reagents used.
Scientific Research Applications
12-Acetylbenzo[b]acridine-6,11-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 12-Acetylbenzo[b]acridine-6,11-dione involves its interaction with biological macromolecules. The compound’s planar structure allows it to intercalate into DNA, disrupting the DNA replication process and inhibiting the activity of enzymes such as topoisomerase . This intercalation can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
- 12-Methylbenzo[b]acridine-6,11-dione
- **12-Propanoylbenzo
Properties
CAS No. |
830928-15-9 |
|---|---|
Molecular Formula |
C19H11NO3 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
12-acetylbenzo[b]acridine-6,11-dione |
InChI |
InChI=1S/C19H11NO3/c1-10(21)15-13-8-4-5-9-14(13)20-17-16(15)18(22)11-6-2-3-7-12(11)19(17)23/h2-9H,1H3 |
InChI Key |
ODFBYZYXROTGQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=NC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Glycine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14225217.png)
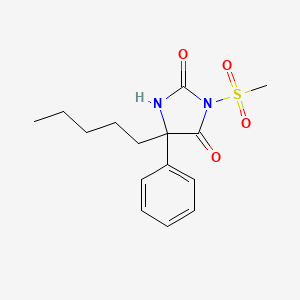
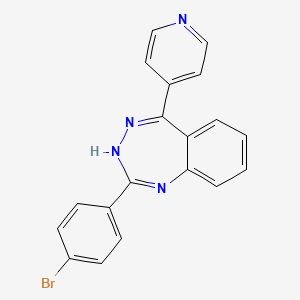
![3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14225228.png)
![3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B14225233.png)

![3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]-](/img/structure/B14225254.png)
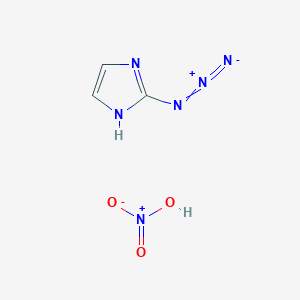
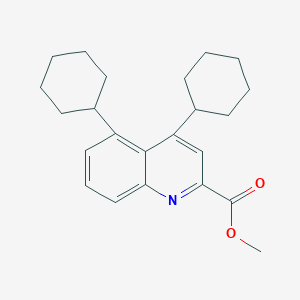
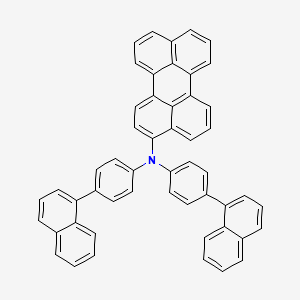
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)
